![molecular formula C24H25FN6O2 B2860421 7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 847407-85-6](/img/no-structure.png)
7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C24H25FN6O2. Unfortunately, I could not find more detailed information about the molecular structure of this specific compound.Scientific Research Applications
Synthesis and Cardiovascular Activity
Research has been conducted on the synthesis of derivatives similar to the specified compound, focusing on their cardiovascular activity. One study synthesized 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones and tested them for electrocardiographic, antiarrhythmic, and hypotensive activity. Compounds demonstrated strong prophylactic antiarrhythmic activity and hypotensive activity, showing weak affinity for alpha1- and alpha2-adrenoreceptors (Chłoń-Rzepa et al., 2004).
Luminescent Properties and Photo-induced Electron Transfer
Another study focused on the luminescent properties and photo-induced electron transfer (PET) of novel piperazine substituted naphthalimide model compounds. It was found that the fluorescence quantum yields and the free energy of charge separation for the excited singlet state indicated that the fluorescence of certain fluorophores can be quenched by the PET process, highlighting their potential in pH probes and other sensor applications (Gan et al., 2003).
Serotonin Receptor Affinity and Psychotropic Activity
Further research into 8-aminoalkyl derivatives of purine-2,6-dione with specific substituents explored their affinity for serotonin receptors and potential psychotropic activity. Selected compounds exhibited antidepressant-like and anxiolytic-like activities in in vivo models, suggesting their application in designing new ligands for therapeutic use (Chłoń-Rzepa et al., 2013).
Antiviral and Antimicrobial Activities
Compounds with structures related to the specified chemical have been studied for their antiviral and antimicrobial activities. For instance, novel purine conjugates showed moderate activity against influenza A virus, indicating their potential in antiviral research (Krasnov et al., 2021). Additionally, some derivatives were tested for their inhibition of K-562 cell proliferation and induction of erythroid differentiation, highlighting their potential as anticancer agents (Saab et al., 2013).
Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of targets, potentially contributing to its biological activity.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to a variety of biological activities . The compound’s interaction with its targets could result in changes at the molecular level, which could then translate into observable effects at the cellular or organismal level.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (46253) and logP (35515) suggest that it may have reasonable bioavailability .
Result of Action
Given the wide range of biological activities associated with similar compounds, it is likely that the compound could have diverse effects at the molecular and cellular levels .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 7-benzyl-3-methyl-1,3,7-triazabicyclo[4.3.0]nona-2,4,8-triene with 4-(2-fluorophenyl)piperazine and subsequent reaction with methyl chloroformate and 2-amino-4,6-dihydroxypyrimidine.", "Starting Materials": [ "7-benzyl-3-methyl-1,3,7-triazabicyclo[4.3.0]nona-2,4,8-triene", "4-(2-fluorophenyl)piperazine", "methyl chloroformate", "2-amino-4,6-dihydroxypyrimidine" ], "Reaction": [ "Step 1: 7-benzyl-3-methyl-1,3,7-triazabicyclo[4.3.0]nona-2,4,8-triene is reacted with 4-(2-fluorophenyl)piperazine in the presence of a base such as potassium carbonate to form 7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-1,3,7-triazabicyclo[4.3.0]nona-2,4,8-triene.", "Step 2: The product from step 1 is then reacted with methyl chloroformate in the presence of a base such as sodium hydride to form 7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione intermediate.", "Step 3: The intermediate from step 2 is then reacted with 2-amino-4,6-dihydroxypyrimidine in the presence of a base such as potassium carbonate to form the final product, 7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione." ] } | |
CAS RN |
847407-85-6 |
Molecular Formula |
C24H25FN6O2 |
Molecular Weight |
448.502 |
IUPAC Name |
7-benzyl-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C24H25FN6O2/c1-28-22-21(23(32)27-24(28)33)31(15-17-7-3-2-4-8-17)20(26-22)16-29-11-13-30(14-12-29)19-10-6-5-9-18(19)25/h2-10H,11-16H2,1H3,(H,27,32,33) |
InChI Key |
NAJRKVZNOAZKNT-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4F)CC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




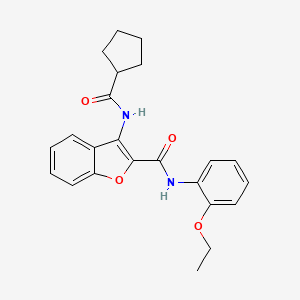
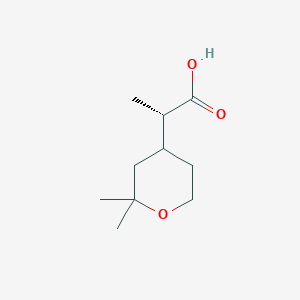
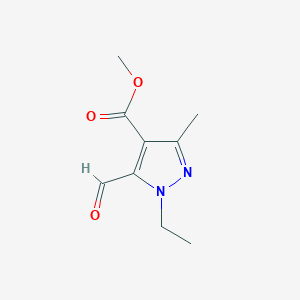
![Ethyl 5-butyramido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2860348.png)
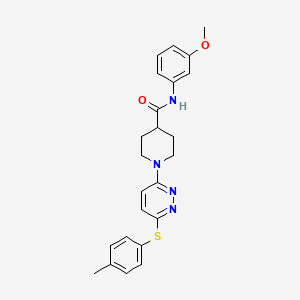
![1-Methyl-5-[[(2S)-pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B2860353.png)
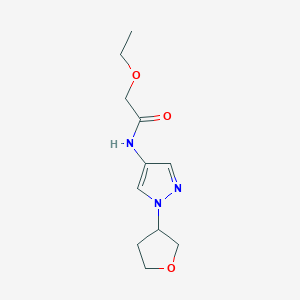
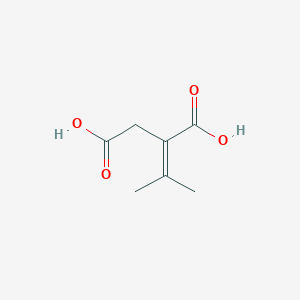
![7-(4-benzylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2860357.png)
![N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide](/img/structure/B2860358.png)
![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2860360.png)
![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2860361.png)